![molecular formula C11H9BrCl4N2O2 B14620680 Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro- CAS No. 58085-17-9](/img/structure/B14620680.png)
Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromophenyl group and dichloro substituents. Its molecular formula is C8H8BrNO, and it has a molecular weight of 214.059 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] typically involves the reaction of chloroacetyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenyl derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the biosynthesis of bacterial lipids, leading to cell death . In anticancer research, it interferes with the proliferation of cancer cells by targeting specific receptors and enzymes involved in cell growth and division .
Comparación Con Compuestos Similares
Similar Compounds
- Acetanilide, 4’-bromo-
- p-Bromo-N-acetanilide
- p-Bromoacetanilide
- Antisepsin
- Asepsin
- Bromoanilide
- Bromoantifebrin
- 1-Bromo-4-acetamidobenzene
- 4-Bromoacetanilide
- 4’-Bromoacetanilide
- Acetanilide, p-bromo-
- USAF DO-40
- 1-(N-Acetylamino)-4-bromobenzene
- N-(4-Bromophenyl)acetamide
- N-(p-Bromophenyl)acetamide
- N-Acetyl-4-bromoaniline
- N-Acetyl-p-bromoaniline
- Acetamide, N-(p-bromophenyl)-
- Bromoacetanilide
- Bromoanalide
- Monobromoacetanilide
- p-Bromoacetanalide
- NSC 105442
Uniqueness
Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] stands out due to its unique combination of bromophenyl and dichloro substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
58085-17-9 |
|---|---|
Fórmula molecular |
C11H9BrCl4N2O2 |
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
N-[(4-bromophenyl)-[(2,2-dichloroacetyl)amino]methyl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C11H9BrCl4N2O2/c12-6-3-1-5(2-4-6)9(17-10(19)7(13)14)18-11(20)8(15)16/h1-4,7-9H,(H,17,19)(H,18,20) |
Clave InChI |
XKGHICMPTDNVJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



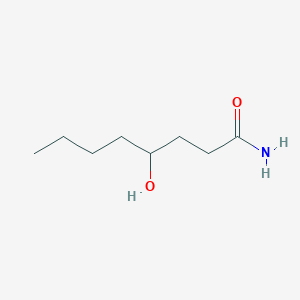
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)

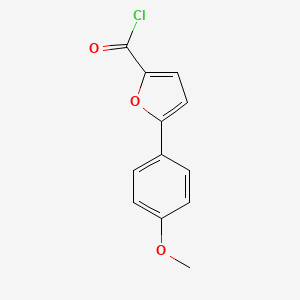
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)

![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)
![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)
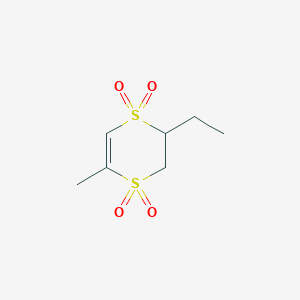
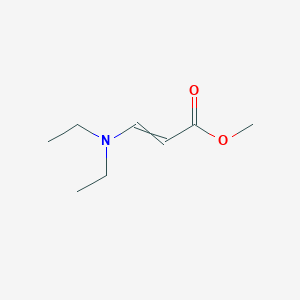

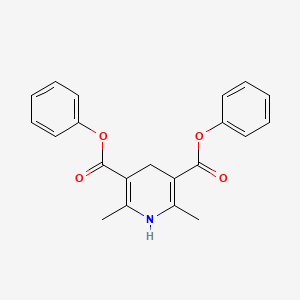
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
